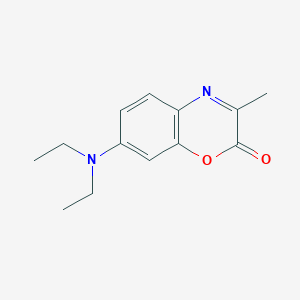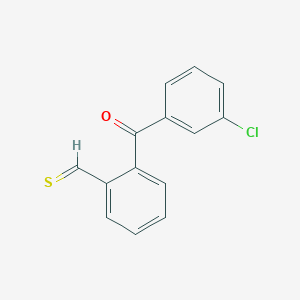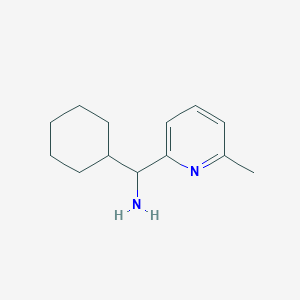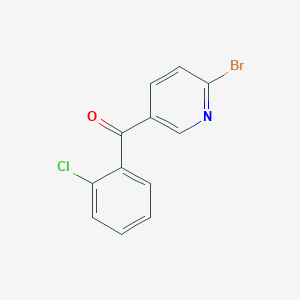
(6-Bromopyridin-3-yl)(2-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromopyridin-3-yl)(2-chlorophenyl)methanone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromopyridine and a chlorophenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromopyridin-3-yl)(2-chlorophenyl)methanone typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromopyridine.
Friedel-Crafts Acylation: The 6-bromopyridine is then subjected to Friedel-Crafts acylation with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Bromopyridin-3-yl)(2-chlorophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) or a catalyst (e.g., palladium).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
(6-Bromopyridin-3-yl)(2-chlorophenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (6-Bromopyridin-3-yl)(2-chlorophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromopyridin-2-yl)(4-chlorophenyl)methanone
- (6-Bromopyridin-3-yl)(4-chlorophenyl)methanone
- (6-Bromopyridin-2-yl)(2-chlorophenyl)methanone
Uniqueness
(6-Bromopyridin-3-yl)(2-chlorophenyl)methanone is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine and phenyl rings, respectively. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its similar counterparts.
Properties
Molecular Formula |
C12H7BrClNO |
|---|---|
Molecular Weight |
296.54 g/mol |
IUPAC Name |
(6-bromopyridin-3-yl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C12H7BrClNO/c13-11-6-5-8(7-15-11)12(16)9-3-1-2-4-10(9)14/h1-7H |
InChI Key |
HPPDPZCBIJDRIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


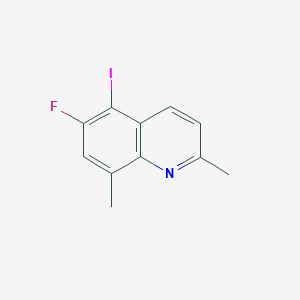
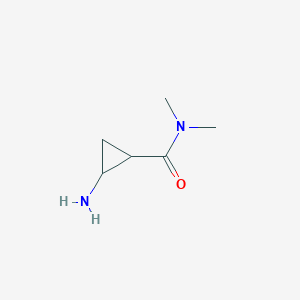

![6-Mercapto-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12995356.png)
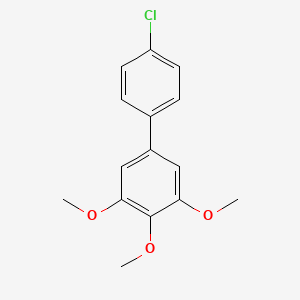




![1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12995409.png)
